6-Methyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to the class of aminopyrimidines, which are known for their diverse pharmacological properties, including antimalarial and antitrypanosomal activities. The compound's structure includes a methyl group at the 6-position and a phenyl group at the 2-position of the pyrimidine ring, contributing to its unique chemical properties and reactivity.
6-Methyl-2-phenylpyrimidin-4-amine can be synthesized through various methods involving the reaction of substituted anilines with pyrimidine derivatives. It falls under the category of heterocyclic compounds, specifically classified as aromatic amines due to the presence of the amino group. The compound is also recognized in medicinal chemistry for its potential as a pharmacophore, which is a molecular framework that enables biological activity.
The synthesis of 6-Methyl-2-phenylpyrimidin-4-amine typically involves several steps:
The synthesis can be optimized using microwave irradiation to enhance reaction rates and yields. For example, reactions can be conducted under microwave conditions at temperatures around 120 °C for reduced reaction times compared to traditional heating methods .
The molecular formula of 6-Methyl-2-phenylpyrimidin-4-amine is . Its structure features:
The compound exhibits specific melting points and spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR can provide insights into the hydrogen environment around the aromatic and amine groups .
6-Methyl-2-phenylpyrimidin-4-amine can participate in various chemical reactions:
These reactions often require specific conditions such as acidic or basic environments and may involve catalysts like indium(III) trifluoromethanesulfonate to enhance efficiency .
The mechanism by which 6-Methyl-2-phenylpyrimidin-4-amine exerts its biological effects is linked to its interaction with specific biological targets:
6-Methyl-2-phenylpyrimidin-4-amine typically appears as a crystalline solid with defined melting points, which are crucial for characterizing purity and stability.
The compound exhibits basic properties due to the amino group, making it soluble in polar solvents. Its stability under various pH conditions is also an important consideration for its application in pharmaceuticals .
The scientific applications of 6-Methyl-2-phenylpyrimidin-4-amine include:
6-Methyl-2-phenylpyrimidin-4-amine (CAS: 83702-18-5) represents a privileged structural motif in medicinal chemistry due to its dual functionality as a hydrogen bond donor/acceptor and its capacity for regioselective derivatization. This 2,4,6-trisubstituted pyrimidine core features an electron-donating methyl group at C6 and a phenyl ring at C2, creating an electron-deficient system that facilitates targeted molecular interactions. With a molecular weight of 185.23 g/mol and melting point of 130-132°C [7], this crystalline solid serves as a synthetic intermediate for numerous biologically active compounds. Its structural resemblance to natural pyrimidine bases enables selective binding to biological targets, particularly in antibacterial and anticancer contexts [2] [3]. The C4-amino group provides a key site for chemical modification, while the methyl group at C6 enhances lipophilicity, influencing membrane permeability and bioavailability [6].
Table 1: Fundamental Characteristics of 6-Methyl-2-phenylpyrimidin-4-amine
Property | Value |
---|---|
CAS Registry Number | 83702-18-5 |
Molecular Formula | C₁₁H₁₁N₃ |
Molecular Weight | 185.23 g/mol |
Melting Point | 130-132°C |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 3 (Ring N atoms + NH₂) |
Key Synthetic Applications | Antibacterial agents, EGFR inhibitors, Schiff base precursors |
The exploration of pyrimidine derivatives in pharmacology began with the recognition of natural pyrimidines (thymine, cytosine, uracil) as essential genetic components. By the mid-20th century, synthetic pyrimidine analogs emerged as antifolates (e.g., 5-fluorouracil) and antiviral agents. The 21st century witnessed a paradigm shift toward targeted therapies with 2-anilinopyrimidine derivatives becoming cornerstone structures in kinase inhibition [3] [6]. The development of EGFR tyrosine kinase inhibitors marked a revolutionary advancement, with WZ4002 exemplifying the therapeutic impact of 2-anilinopyrimidine scaffolds against T790M resistance mutations in non-small cell lung cancer (NSCLC). This breakthrough directly influenced FDA-approved agents like osimertinib (AZD9291), which shares structural homology with 6-methyl-2-phenylpyrimidin-4-amine through its conserved pyrimidine core [6].
Table 2: Milestones in Pyrimidine-Based Drug Development
Era | Key Developments | Therapeutic Area |
---|---|---|
1950s | 5-Fluorouracil (antimetabolite) | Cancer chemotherapy |
1980s-1990s | Zidovudine (AZT, HIV reverse transcriptase inhibitor) | Antiviral therapy |
Early 2000s | Imatinib (BCR-ABL kinase inhibitor) | Targeted cancer therapy |
2010s-Present | Osimertinib (third-generation EGFR-TKI) | Mutation-specific oncology |
The structural simplicity of 6-methyl-2-phenylpyrimidin-4-amine has enabled its evolution into complex hybrids, including pyrrolo-pyrimidines and thieno-pyrimidines that address emerging resistance mechanisms. Contemporary research focuses on covalent binding strategies through acrylamide warheads attached to the C4 position, significantly improving target residence time and mutant selectivity [6].
Strategic functionalization of 6-methyl-2-phenylpyrimidin-4-amine profoundly impacts its pharmacological profile. The C4-amino group serves as the primary modification site, with N-aryl substitutions dramatically altering target specificity. Research demonstrates that introducing a 4-fluorophenyl at the C4 position enhances antibacterial activity against Staphylococcus aureus, while bulkier heterocycles like N-cyclopropyl-1-methyl-1H-indole-2-carboxamide significantly improve binding to bacterial targets through hydrophobic interactions [8].
Schiff base formation via condensation of the C4-amino group with aldehydes creates iminomethyl derivatives (e.g., 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine), which exhibit dual antibacterial and anticancer activities. The -C=N- linkage in these derivatives is critical for selective activity against Enterococcus faecalis 29212 and gastric adenocarcinoma cells, with studies confirming 3-5 fold potency increases compared to non-Schiff base analogs [2].
Table 3: Impact of C4 Substituents on Biological Activities
C4 Substituent | Biological Activity | Potency Enhancement |
---|---|---|
N-(4-Methoxyphenyl) | Baseline scaffold | Reference |
N-(4-Fluorophenyl) | Anti-staphylococcal | 8-fold vs. MSSA |
5-[(4-Ethoxyphenyl)imino]methyl | Anti-Enterococcus/Antigastric cancer | 3-5 fold vs. amine |
N-Cyclopropyl-1-methyl-1H-indole-2-carboxamide | MRSA inhibition | >10-fold vs. vancomycin |
Positional isomerism also governs activity, as evidenced by CoMFA/CoMSIA models showing that electron-withdrawing groups at the para-position of the C2-phenyl ring enhance antibacterial potency through improved membrane penetration. Molecular docking reveals that C6 methyl substitution optimizes van der Waals contacts with hydrophobic enzyme pockets in both bacterial topoisomerases and mutant EGFR kinases [6] [8]. Quantum mechanical studies further indicate that electron-donating groups at the C2-phenyl meta-position increase electron density at N3 of the pyrimidine ring, strengthening hydrogen bonding with key residues like Met793 in EGFR [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1